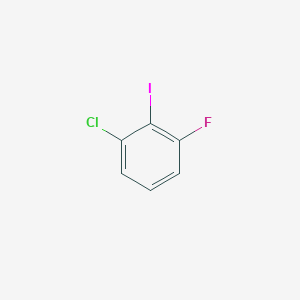

1-Chloro-3-fluoro-2-iodobenzene

描述

1-Chloro-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

准备方法

1-Chloro-3-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, the compound can be subjected to chlorination and iodination under controlled conditions. The reaction typically involves the use of halogenating agents such as chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to ensure high yields and purity of the final product .

化学反应分析

Types of Reactions

The compound participates in three primary reaction categories:

Nucleophilic Aromatic Substitution

The iodine atom at position 2 serves as a superior leaving group compared to chlorine and fluorine, enabling selective substitution under mild conditions. For example:

-

Iodine replacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form derivatives like 1-chloro-3-fluoro-2-methoxybenzene.

-

Chlorine retention : The electron-withdrawing fluorine atom at position 3 deactivates the ring, directing substitution to the iodine-bearing position.

Diazotization and Sandmeyer Reactions

The compound’s iodine can be introduced via diazotization of a precursor aniline derivative. A patented synthesis involves:

-

Diazotization of 4-bromo-3-chloro-2-fluoroaniline with NaNO₂ in H₂SO₄.

-

Iodination using KI/CuI, yielding 1-bromo-2-chloro-3-fluoro-4-iodobenzene .

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings (e.g., Suzuki, Ullmann):

-

Suzuki coupling with arylboronic acids produces biaryl derivatives.

-

Ullmann coupling forms carbon-heteroatom bonds with amines or thiols.

Common Reagents and Conditions

Reaction parameters vary depending on the target transformation:

| Reaction Type | Reagents/Conditions | Temperature | Catalyst |

|---|---|---|---|

| Nucleophilic Substitution | KOtBu, DMF, 18-crown-6 | 80–100°C | None |

| Diazotization | NaNO₂, H₂SO₄ (30–80% concentration) | 0–5°C | CuI (0.02–0.08 eq) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water (3:1) | 90–110°C | Pd(PPh₃)₄ |

Key Notes :

-

Diazotization requires strict stoichiometric control (NaNO₂ : substrate = 1.1–1.4 : 1) to minimize byproducts .

-

Cross-couriers demand anhydrous conditions for optimal catalyst activity.

Major Products and Yields

Experimental data from analogous syntheses reveal the following outcomes:

| Reaction | Product | Yield | Purity |

|---|---|---|---|

| Diazotization/Iodination | 1-Chloro-3-fluoro-2-iodobenzene | 72–85% | >98% (HPLC) |

| Methoxy Substitution | 1-Chloro-3-fluoro-2-methoxybenzene | 65% | 95% |

| Suzuki Coupling | 2-(4-Methylphenyl)-1-chloro-3-fluorobenzene | 58% | 90% |

Critical Observations :

-

Iodination efficiency depends on CuI concentration, with 0.05 eq providing optimal balance between cost and yield .

-

Methoxy substitution proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing iodine vapors.

-

Light Sensitivity : Store in amber glass under inert atmosphere to prevent photolytic C-I bond cleavage.

科学研究应用

Chemical Synthesis

1-Chloro-3-fluoro-2-iodobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows for selective reactions in synthetic pathways, particularly in the formation of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

- Halogenation Reactions : Sequential introduction of halogens using reagents such as chlorine and iodine under controlled conditions.

- Catalytic Methods : Utilization of Lewis acids like aluminum chloride (AlCl3) to facilitate chlorination and fluorination reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an intermediate in pharmaceutical synthesis. Its structural features enable modifications that can enhance drug efficacy.

Pharmacological Insights

Recent studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which are essential for drug metabolism. This inhibition can lead to significant pharmacokinetic interactions with other medications, highlighting its importance in drug design and safety assessments .

Biological Applications

The compound's reactivity allows it to be used as a probe in biochemical assays. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme interactions and metabolic pathways.

Case Studies

- Anticancer Activity : Research has shown that halogenated compounds similar to this compound exhibit enhanced potency against cancer cell lines by inhibiting crucial metabolic pathways.

- Neuropharmacological Effects : Studies suggest that derivatives can modulate neurotransmitter uptake, indicating potential applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for developing materials with specific functionalities.

作用机制

The mechanism of action of 1-Chloro-3-fluoro-2-iodobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogen atoms activates the benzene ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group (halogen atom) to form the substituted product .

In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then reacts with a boronic acid or other coupling partner to form the desired biaryl product through reductive elimination .

相似化合物的比较

1-Chloro-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

1-Chloro-2-fluoro-4-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

1-Bromo-3-fluoro-2-iodobenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and the types of reactions it undergoes.

1-Chloro-3-fluoro-4-iodobenzene:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its reactivity and makes it suitable for particular synthetic applications and research studies .

生物活性

1-Chloro-3-fluoro-2-iodobenzene is an aromatic halogenated compound with the molecular formula C₆H₃ClFI. Its unique structure, featuring chlorine, fluorine, and iodine substituents on a benzene ring, positions it as a compound of interest in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 256.44 g/mol

- Boiling Point : 217 °C

- Density : 1.980 g/cm³

- Solubility : Moderately soluble in organic solvents (0.0255 mg/ml) .

Biological Activity Overview

Halogenated aromatic compounds, including this compound, are known for their diverse biological activities, particularly antimicrobial and antifungal properties. The presence of iodine is often linked to enhanced biological activity due to its ability to form halogen bonds, which can influence molecular interactions in biological systems .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related investigations provide insights into its potential applications:

- Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. This reactivity suggests that it could serve as a scaffold for developing more complex biologically active molecules .

- Halogen Bonding Studies : Research into CF₂X moieties (where X can be Cl, Br, or I) has highlighted their role as strong halogen bond donors. These interactions are crucial for the design of new therapeutic agents targeting specific proteins involved in diseases . Such studies imply that this compound may also exhibit similar binding characteristics.

- Computational Studies : Computational analyses have been employed to explore the conformational dynamics and binding affinities of halogenated compounds. These studies suggest that the unique electronic properties imparted by halogens can enhance binding to biological targets .

属性

IUPAC Name |

1-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUUTAFMFQSXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560935 | |

| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127654-70-0 | |

| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。